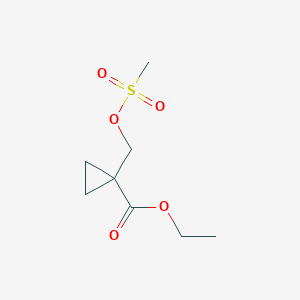![molecular formula C8H9N3 B1426256 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 869335-48-8](/img/structure/B1426256.png)
1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine
Descripción general
Descripción
1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine (MPP) is an organic compound belonging to the pyrrolo[2,3-b]pyridine family of compounds. MPP has been studied extensively in the scientific community due to its unique properties and potential applications in a variety of areas. This compound has been found to have a wide range of biochemical and physiological effects, and has been used in numerous research applications.
Aplicaciones Científicas De Investigación
Here’s a comprehensive analysis of the scientific research applications of “1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine”, focusing on several unique applications:
Diabetes Management
This compound has shown potential in reducing blood glucose levels, which could be beneficial in treating disorders like hyperglycemia, type 1 diabetes, and other conditions related to elevated plasma blood glucose .
Cancer Therapy
Derivatives of this compound have been evaluated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are attractive targets for cancer therapy .
JAK Inhibition
The compound has been studied for its inhibitory activity against Janus Kinases (JAK), which are important targets for treating various diseases, including rheumatoid arthritis and psoriasis .
Cardiovascular Diseases
Due to its efficacy in blood glucose management, it may also find application in preventing cardiovascular diseases and hypertension associated with hyperglycemia .
Obesity-Related Disorders
The compound could be used in the prevention and treatment of obesity-related disorders that result in diabetes and dyslipidemia .
Hyperlipidemia Treatment
It may also be beneficial in treating hyperlipidemia, a condition characterized by elevated levels of lipids in the blood .
These applications highlight the versatility and potential of “1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine” in various fields of scientific research. Each application represents a significant area of interest within medical research.
For further detailed information on each application, you can refer to the provided references.
MDPI - Biological Activity of Pyrrolo[3,4-c]pyridine RSC - Design, synthesis and biological evaluation RSC - Design, synthesis and biological evaluation JSTAGE - Synthesis and Evaluation
Mecanismo De Acción
Target of Action
The primary targets of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine interacts with its targets, FGFRs, by inhibiting their activity . This compound exhibits potent activities against FGFR1, 2, and 3 . The inhibition of FGFRs leads to changes in the cellular processes regulated by these receptors .
Biochemical Pathways
The FGFR signaling pathway is the primary biochemical pathway affected by 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt .
Result of Action
The inhibition of FGFRs by 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine results in significant antiproliferative activities against certain cancer cells . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Propiedades
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-5-3-6-7(9)2-4-10-8(6)11/h2-5H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQJXFAYVWLRFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717552 | |
| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869335-48-8 | |
| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1426177.png)





![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1426187.png)


![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine](/img/structure/B1426192.png)
![Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate](/img/structure/B1426195.png)
